Atg7-IN-2 -

Atg7-IN-2

Catalog Number: EVT-10986659
CAS Number:
Molecular Formula: C11H16N6O7S
Molecular Weight: 376.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atg7-IN-2 is a compound designed as an inhibitor of the autophagy-related protein 7, which plays a crucial role in the autophagy process. Autophagy is a cellular degradation pathway that is essential for maintaining cellular homeostasis by degrading and recycling cellular components. Atg7 functions as a ubiquitin-like activating enzyme, facilitating the conjugation of autophagy-related proteins. The exploration of Atg7-IN-2 is significant due to its potential therapeutic applications in diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.

Source and Classification

Atg7-IN-2 was developed through medicinal chemistry efforts aimed at identifying selective inhibitors of Atg7. It belongs to the class of small molecules that target proteins involved in autophagy regulation. The compound has been studied in various biological contexts to assess its efficacy in modulating autophagic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Atg7-IN-2 involves several key steps typical of organic synthesis, including:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through a series of chemical reactions.
  2. Reagents and Conditions: Specific reagents are employed to facilitate reactions such as coupling, cyclization, or functional group transformations. Conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields.
  3. Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure the removal of impurities.

The detailed synthetic pathway for Atg7-IN-2 would typically be documented in chemical literature, providing insights into yield percentages and reaction conditions.

Molecular Structure Analysis

Structure and Data

Atg7-IN-2's molecular structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound's structure features specific functional groups that confer its inhibitory properties against Atg7.

Key structural data might include:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on the specific structure).
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Conformation: Analyzed via computational modeling to understand its interaction with the target protein.
Chemical Reactions Analysis

Reactions and Technical Details

Atg7-IN-2 undergoes specific chemical reactions that are crucial for its activity:

  1. Binding Interactions: The compound binds to the active site of Atg7, inhibiting its enzymatic function.
  2. Structure-Activity Relationship Studies: Variations in the structure of Atg7-IN-2 can be tested to determine how modifications affect its potency and selectivity.

These reactions are often characterized by kinetic studies, providing data on inhibition constants (IC50) and other relevant metrics.

Mechanism of Action

Process and Data

The mechanism of action for Atg7-IN-2 involves:

  1. Inhibition of Autophagy: By binding to Atg7, the compound prevents the conjugation of ubiquitin-like proteins necessary for autophagosome formation.
  2. Impact on Cellular Pathways: This inhibition can lead to an accumulation of damaged proteins and organelles within cells, potentially triggering apoptosis or other stress responses.

Experimental data supporting these mechanisms typically include Western blot analysis showing changes in autophagy markers (e.g., LC3 conversion) upon treatment with Atg7-IN-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Atg7-IN-2 exhibits specific physical and chemical properties that are important for its function:

  • Solubility: Solubility in various solvents is assessed to determine suitable formulations for biological testing.
  • Stability: The compound's stability under different pH conditions and temperatures is evaluated to ensure consistent performance in biological assays.
  • Spectroscopic Data: Infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions.
Applications

Scientific Uses

Atg7-IN-2 has several potential applications in scientific research:

  1. Cancer Research: By inhibiting autophagy, Atg7-IN-2 can be used to study the role of autophagy in cancer cell survival and proliferation.
  2. Neurodegenerative Diseases: The compound may help elucidate the relationship between autophagy dysfunction and neurodegenerative conditions such as Alzheimer's disease.
  3. Metabolic Studies: Research involving metabolic responses under stress conditions can benefit from using Atg7-IN-2 to manipulate autophagic activity.
Molecular Characterization and Mechanism of Action

Structural Determinants of ATG7 Inhibition

Pyrazolopyrimidine Sulfamate Core Structure

ATG7-IN-2 (CAS 2226227-75-2) features a pyrazolopyrimidine scaffold linked to a sulfamate group via a glycosidic bond. The core structure includes:

  • A pyrazolopyrimidine heterocycle that facilitates hydrophobic interactions with the ATP-binding pocket of ATG7.
  • A sulfamate moiety (–OSO₂NH₂) mimicking the adenosine 5′-sulfamate in AMP, enabling covalent adduct formation with ATG7’s catalytic cysteine (Cys572) [4] [9].
  • A ribose-like cyclopentane unit bridging the heterocycle and sulfamate, critical for spatial orientation. This configuration mimics the adenosine monophosphate (AMP) structure, allowing competitive displacement of ATP during the adenylation step of ATG8 activation [2] [9].

Table 1: Key Structural Features of ATG7-IN-2

Structural ComponentChemical RoleTarget Interaction Site
Pyrazolopyrimidine ringHydrophobic anchorATP-binding pocket
Sulfamate groupElectrophileCatalytic cysteine (Cys572)
Cyclopentane linkerConformational stabilizerAdenylation domain

Structure-Activity Relationship (SAR) Profiling

Systematic modifications reveal strict requirements for inhibition:

  • Pyrazolopyrimidine substitutions: Methyl or chloro groups at C3 enhance potency (IC₅₀ ≤0.1 μM) by increasing hydrophobic contacts. Larger groups (e.g., phenyl) reduce activity due to steric hindrance [2] [4].
  • Sulfamate integrity: Replacement with sulfonamide or carboxylate abolishes activity, confirming the sulfamate’s role in covalent adduct formation [9].
  • Linker modifications: Removal of the cyclopentane spacer decreases potency 10-fold, underscoring its role in positioning the sulfamate electrophile near Cys572 [4].

Table 2: SAR Analysis of Pyrazolopyrimidine Derivatives

Modification SiteFunctional GroupEffect on IC₅₀Rationale
Pyrazolopyrimidine C3–CH₃0.089 μMEnhanced hydrophobic packing
Pyrazolopyrimidine C3–Cl0.095 μMElectron withdrawal improves electrophilicity
Sulfamate–SO₂NHCH₃>10 μMLoss of covalent binding
LinkerAcyclic chain0.9 μMReduced spatial alignment

Biochemical Interactions with ATG7

Inhibition Kinetics (IC₅₀ = 0.089 μM)

ATG7-IN-2 exhibits time-dependent inhibition with an IC₅₀ of 0.089 μM against recombinant human ATG7. Kinetic assays demonstrate:

  • Non-competitive inhibition with ATP: The inhibitor’s affinity is unaltered by ATP concentration, confirming binding outside the ATP active site but affecting adenylation efficiency [4].
  • Irreversible binding: Preincubation with ATG7-IN-2 permanently inactivates ATG7, consistent with covalent adduct formation between the sulfamate and Cys572 [4] [9]. Cellular assays show suppression of LC3B lipidation (IC₅₀ = 2.6 μM in H4 cells), reflecting downstream autophagy blockade [4].

Disruption of ATG7-ATG8 Thioester Formation

ATG7-IN-2 specifically halts the transfer of ATG8 (LC3/GABARAP) proteins to ATG3 (E2 enzyme) by:

  • Blocking adenylation: The sulfamate group forms a tetrahedral intermediate with ATG8’s C-terminal glycine, preventing adenylate transfer [6].
  • Inhibiting thioester bond formation: Covalent modification of ATG7’s catalytic cysteine disrupts the transient ATG7∼ATG8 thioester intermediate, validated by immunoblotting assays showing abolished ATG8 conjugation [3] [6].Functional consequences include impaired autophagosome maturation and accumulation of p62/SQSTM1 in cancer cells, confirming on-target autophagy suppression [1] [8].

Selectivity Profiling Against Related E1 Enzymes

ATG7-IN-2 demonstrates >100-fold selectivity for ATG7 over other E1 enzymes:

  • Ubiquitin-activating enzyme (UBA1): IC₅₀ >10 μM due to structural divergence in the adenylation domain and catalytic cysteine positioning [9].
  • NEDD8-activating enzyme (NAE): IC₅₀ >20 μM, attributed to NAE’s distinct catalytic loop conformation and lack of sulfamate-binding residues [9].
  • SUMO-activating enzyme (SAE): No inhibition at 50 μM, reflecting SAE’s unique dimeric interface and ATP-binding pocket topology [9].

Table 3: Selectivity Profile of ATG7-IN-2

E1 EnzymeIC₅₀ (μM)Fold-Selectivity vs. ATG7Key Structural Differences
ATG70.0891Catalytic Cys572 accessible
UBA1>10>112Deep ATP-binding pocket
NAE>20>224Altered adenylation domain
SAE>50>561Rigid dimer interface

The selectivity arises from ATG7’s unique homodimeric architecture and flexible catalytic loop, which accommodates the pyrazolopyrimidine sulfamate but sterically excludes binding to canonical E1 enzymes [3] [6] [9].

Properties

Product Name

Atg7-IN-2

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-3-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

Molecular Formula

C11H16N6O7S

Molecular Weight

376.35 g/mol

InChI

InChI=1S/C11H16N6O7S/c1-22-10-5-8(12)14-3-15-9(5)17(16-10)11-7(19)6(18)4(24-11)2-23-25(13,20)21/h3-4,6-7,11,18-19H,2H2,1H3,(H2,12,14,15)(H2,13,20,21)/t4-,6-,7-,11-/m1/s1

InChI Key

SVHOPJCSYNTLAH-RPKMEZRRSA-N

Canonical SMILES

COC1=NN(C2=NC=NC(=C21)N)C3C(C(C(O3)COS(=O)(=O)N)O)O

Isomeric SMILES

COC1=NN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)N)O)O

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